2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]
Description
Properties
IUPAC Name |
2-chlorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNOS/c12-9-7-8-1-6-14-11(10(8)15-9)2-4-13-5-3-11/h7,13H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGVVVWNGDCXBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCNCC2)C3=C1C=C(S3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729042 | |
| Record name | 2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1307381-31-2 | |
| Record name | 2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table 1: Chlorination Methodologies and Outcomes
| Method | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Electrophilic Chlorination | NCS, LDA, THF, −78°C | 45 | Regioselectivity control |
| Late-Stage Precursor | 2-Chloro-3-thienylmethanol, TFA | 60 | Starting material availability |
| Radical Chlorination | Cl, AIBN, CCl, Δ | 35 | Byproduct formation |
Protective Group Strategies
Protecting the piperidine nitrogen during synthesis is critical to prevent undesired side reactions. The tert-butyloxycarbonyl (Boc) group is widely employed due to its stability under acidic and basic conditions. For example, Boc protection of the piperidine nitrogen precedes cyclization, as demonstrated in the synthesis of tert-butyl 5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]-1-carboxylate. Subsequent deprotection with hydrochloric acid (HCl) in methanol affords the free amine, which is then converted to the hydrochloride salt.
Alternative protective groups, such as benzyl or carbobenzyloxy (Cbz), have been explored but exhibit lower compatibility with strong acids like TFA. The Boc group’s orthogonal deprotection under mild acidic conditions (e.g., HCl/dioxane) ensures high functional group tolerance throughout the synthesis.
Purification and Isolation Techniques
Purification of 2'-chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hinges on chromatographic methods due to the compound’s polar nature and propensity for residual solvents. Flash chromatography on silica gel with gradients of ethyl acetate in hexanes effectively separates the spirocyclic product from unreacted starting materials and byproducts. For hydrochloride salts, recrystallization from ethanol/water mixtures enhances purity, yielding crystalline solids suitable for pharmacological testing.
Advanced techniques, such as preparative high-performance liquid chromatography (HPLC), are employed for analytical-grade material. Reverse-phase C18 columns with acetonitrile/water mobile phases (0.1% trifluoroacetic acid) achieve baseline separation of enantiomers and diastereomers, though racemic mixtures dominate in most synthetic routes.
Scale-Up Considerations and Industrial Applications
Scaling the synthesis of 2'-chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] necessitates optimizing solvent volumes, reaction times, and catalyst loadings. Patent literature highlights the use of binary solvent systems (e.g., DCM/methanol) to improve reaction homogeneity and reduce byproduct formation during cyclization. Additionally, flow chemistry approaches have been proposed to enhance heat transfer and mixing efficiency in large-scale halogenation steps.
Industrial protocols prioritize cost-effective reagents, such as diethylaminosulfur trifluoride (DAST) for fluorinations, though analogous chlorinating agents remain under development. Environmental considerations drive the adoption of greener solvents (e.g., 2-methyltetrahydrofuran) and catalytic processes to minimize waste .
Chemical Reactions Analysis
2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields .
Scientific Research Applications
2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, kidney disorders, and neurodegenerative conditions.
Mechanism of Action
The mechanism of action of 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. This inhibition can lead to therapeutic effects, such as the reduction of tumor growth or the alleviation of symptoms in kidney diseases .
Comparison with Similar Compounds
Table 1: Key Antitubercular Spiro Compounds
Key Findings :
- Compound 06, a direct analog of Compound X, outperforms first-line drugs like ethambutol against active TB and shows unique efficacy against dormant TB by targeting lysine ε-aminotransferase .
- The 4-methoxyphenyl sulfonyl group enhances solubility and target engagement compared to the parent scaffold .
NOP Receptor Antagonists
Table 2: NOP Antagonist Activity of Spiro Derivatives
| Compound | Substituent(s) | NOP Binding Affinity (Ki, nM) | Selectivity Over Opioid Receptors | Reference |
|---|---|---|---|---|
| LY2817412 | 2'-Chloro, difluoro-pyridinyl | 0.5 | >1000-fold | |
| SB-612111 | Dichlorophenyl piperidinyl | 0.3 | >300-fold | |
| ¹¹C-10c (Imaging) | 2'-Fluoro | 0.7 | High (PET-specific) |
Key Findings :
- Chloro substituents (as in Compound X and LY2817412) enhance NOP receptor affinity and oral bioavailability compared to fluorine analogs .
- The 2'-fluoro derivative (¹¹C-10c) is optimized for brain penetration and PET imaging, demonstrating low plasma protein binding (fP = 0.05–0.07) and high specificity in autoradiography .
Substituent Effects on Pharmacokinetics
Table 3: Physicochemical and Pharmacokinetic Properties
| Compound | Substituent(s) | LogP | Molecular Weight | Plasma Stability | Reference |
|---|---|---|---|---|---|
| Compound X | 2'-Chloro | 2.8 | 280.2 | Moderate | |
| ¹¹C-10c | 2'-Fluoro | 2.5 | 325.3 | High | |
| LY2817412 | 2'-Cl, 4',4'-F | 3.1 | 560.4 | High |
Key Findings :
- Fluorine substituents improve metabolic stability and brain uptake, while chloro groups favor receptor binding .
- Bulkier groups (e.g., difluoropyridinyl in LY2817412) increase molecular weight but maintain favorable ADME profiles due to spirocyclic rigidity .
Therapeutic Versatility
- Antitubercular vs. Neurological Targets: The same scaffold exhibits divergent biological activities depending on substituents. For example: Antitubercular: Electron-withdrawing groups (e.g., sulfonyl) enhance activity against TB enzymes . NOP Antagonists: Halogenated derivatives (Cl, F) optimize receptor-ligand interactions for neurological applications .
- RORγt Inhibitors: Unrelated analogs (e.g., 1-benzyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]) demonstrate utility in autoimmune diseases, highlighting scaffold adaptability .
Biological Activity
Overview
2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] is a complex organic compound with significant potential in medicinal chemistry. Its unique spirocyclic structure, characterized by the presence of both piperidine and thieno[2,3-c]pyran moieties, contributes to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H14ClNOS
- Molecular Weight : 243.75 g/mol
- CAS Number : 1307381-31-2
The primary biological target of 2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] is the APOL1 protein , which is implicated in various diseases such as pancreatic cancer and focal segmental glomerulosclerosis (FSGS) . The compound acts as an inhibitor of APOL1 , leading to a decrease in the progression of diseases mediated by this protein.
Biochemical Pathways
The inhibition of APOL1 affects several biochemical pathways associated with cell growth and apoptosis. By modulating these pathways, the compound can influence disease progression and cellular responses to stress .
Cellular Effects
Research indicates that 2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] can significantly alter cellular functions:
- Gene Expression : The compound has been shown to affect gene expression related to cell cycle regulation and apoptosis.
- Cell Signaling : It modulates key signaling pathways that control cellular metabolism and survival .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] | Similar core structure | Varies in reactivity and activity |
| 2',3'-Dichloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] | Contains dichloro substitution | Different biological profile |
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of 2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]:
- Antitumor Activity : The compound has demonstrated potential antitumor effects in vitro by inhibiting cancer cell proliferation.
- Enzyme Inhibition : It shows significant inhibition of specific kinases involved in metabolic pathways, leading to altered cellular metabolism .
- Cytotoxicity Studies : Cytotoxicity assays indicate that while the compound exhibits potent biological activity, its safety profile requires further investigation.
Case Study 1: Inhibition of APOL1 in Pancreatic Cancer
A study conducted on pancreatic cancer cell lines revealed that treatment with 2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] resulted in a significant reduction in APOL1 expression levels. This led to decreased cell viability and increased apoptosis rates compared to untreated controls.
Case Study 2: Modulation of Gene Expression
In another study focusing on gene expression modulation, cells treated with the compound showed altered expression profiles for genes involved in apoptosis and cell cycle regulation. Notably, genes promoting cell survival were downregulated .
Q & A
Q. What synthetic strategies are optimized for preparing 2'-chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] derivatives?
The synthesis typically involves multi-step reactions with strict control of parameters:
- Key steps : Cyclization of thieno[2,3-c]pyran moieties, spiro-ring formation, and chloro-substitution.
- Critical parameters : Temperature (60–80°C for cyclization), reaction time (8–12 hours for spiro formation), and solvent choice (e.g., dichloromethane for stability) .
- Protecting groups : tert-Butyl carbamate (Boc) is used to stabilize intermediates, as seen in tert-butyl 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]-1-carboxylate synthesis .
Q. How is the spirocyclic structure of this compound validated experimentally?
Structural elucidation employs:
- X-ray crystallography : Resolves the spiro junction geometry and confirms the chloro-substitution position .
- NMR spectroscopy : Distinct signals for piperidine (δ 3.2–3.5 ppm, multiplet) and thieno[2,3-c]pyran (δ 6.8–7.1 ppm, singlet) moieties .
- High-resolution mass spectrometry (HRMS) : Matches the molecular formula C13H16F3NO3S (Monoisotopic mass: 323.080299) .
Q. What in vitro assays are used to evaluate its antitubercular activity?
- Mycobacterium tuberculosis (Mtb) assays :
- Active Mtb : Minimum inhibitory concentration (MIC) determined via microplate Alamar Blue assay (MIC range: 0.5–2.0 µg/mL) .
- Dormant Mtb : Hypoxic model using Wayne’s non-replicating persistence assay, with 50% inhibition at 1.5 µg/mL .
Advanced Research Questions
Q. What is the proposed mechanism of action against Mycobacterium tuberculosis?
- Target identification : The compound disrupts APOL1-mediated pathways, critical for Mtb survival in macrophages .
- Dual activity : Targets both replicating and non-replicating Mtb by inhibiting energy metabolism (e.g., isocitrate lyase) and membrane integrity .
- Structural insights : The chloro-substitution enhances lipophilicity, improving penetration through mycobacterial cell walls .
Q. How does this compound act as a NOP receptor antagonist, and what methodologies confirm its efficacy?
- In vitro binding : Competitive displacement assays using [<sup>3</sup>H]Nociceptin show high affinity (Ki = 0.8 nM) and selectivity (>1000-fold over μ/δ/κ opioid receptors) .
- In vivo models : Oral administration in rats achieves >80% brain NOP receptor occupancy at 10 mg/kg, measured via ex vivo autoradiography .
- PET imaging : Radiolabeled <sup>11</sup>C-10c demonstrates receptor-specific binding in primate brains, validated by pre-blocking with NOP antagonist SB-612111 .
Q. What strategies improve metabolic stability for CNS-targeted applications?
- Radioligand optimization : Introduction of <sup>11</sup>C-methyl groups enhances plasma stability (t1/2 > 60 minutes in human plasma) .
- Pharmacokinetic studies : LC-MS/MS quantifies parent compound in brain homogenates, showing low clearance (0.3 L/h/kg) and high volume of distribution (5.2 L/kg) .
Q. How are structure-activity relationships (SAR) analyzed for this scaffold?
- Analog libraries : 20+ derivatives synthesized with variations in:
- Substituents : Chloro vs. fluoro at the 2'-position (fluoro improves NOP affinity by 30%) .
- Spiro-ring size : 5-membered vs. 6-membered piperidine rings (6-membered enhances metabolic stability) .
Q. What methodologies assess in vivo toxicity and off-target effects?
- Safety pharmacology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
